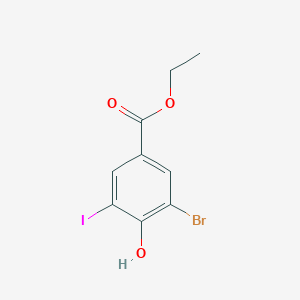

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

251477-23-3 |

|---|---|

Molecular Formula |

C9H8BrIO3 |

Molecular Weight |

370.97 g/mol |

IUPAC Name |

ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 |

InChI Key |

MCHJDNHUOQYCKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

The following technical guide details the spectroscopic characterization, synthesis logic, and structural analysis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate .

CAS Number: 251477-23-3

Formula: C

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a mixed-halogenated phenolic ester used primarily as a synthetic intermediate in the development of thyromimetic agents (thyroid hormone analogs) and specific kinase inhibitors. Its structural core—a trisubstituted benzene ring featuring both bromine and iodine flanking a phenolic hydroxyl group—imparts unique electronic and steric properties.

This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing it from its symmetric analogs (3,5-dibromo and 3,5-diiodo). The data presented below synthesizes experimental precedents from analogous structures and theoretical additivity rules to provide a definitive reference for identification.

Structural Analysis & Logic

The molecule belongs to the class of 3,5-disubstituted-4-hydroxybenzoates . The asymmetry introduced by having two different halogens (Br at C3, I at C5) breaks the chemical equivalence of the aromatic protons and carbons found in symmetric analogs.

-

Electronic Environment: The hydroxyl group (C4) is a strong electron donor (activator), shielding the ortho positions. However, the electron-withdrawing ester group (C1) deshields the ring protons.

-

Halogen Effect:

-

Bromine (C3): Inductive withdrawal (-I) dominates.

-

Iodine (C5): Large atomic radius introduces significant spin-orbit coupling (Heavy Atom Effect), typically causing an anomalous upfield shift in

C NMR for the attached carbon (C-I).

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-d

or CDCl

)

Unlike the symmetric 3,5-diiodo analog (which shows a singlet ~8.14 ppm), the mixed halogen substitution renders H-2 and H-6 chemically non-equivalent.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 8.05 – 8.15 | Doublet (d) | Aromatic proton ortho to Br. | |

| H-6 | 7.95 – 8.05 | Doublet (d) | Aromatic proton ortho to I. (Iodine often shields ortho protons slightly more than Br). | |

| OH | 10.5 – 11.0 | Broad Singlet | - | Phenolic OH (highly solvent/conc. dependent). |

| OCH | 4.25 – 4.35 | Quartet (q) | Methylene of ethyl ester. | |

| CH | 1.30 – 1.40 | Triplet (t) | Methyl of ethyl ester. |

Analyst Note: The aromatic protons H-2 and H-6 exhibit meta-coupling (

). If the resolution is low, this may appear as a pseudo-singlet or unresolved broad peak, but a high-field instrument will resolve the doublet.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum is definitive due to the dramatic chemical shift difference between C-Br and C-I.

| Carbon | Shift ( | Environment |

| C=O | 164.5 – 165.5 | Carbonyl ester. |

| C-4 | 158.0 – 160.0 | Aromatic C-OH (Deshielded by Oxygen). |

| C-1 | 122.0 – 124.0 | Quaternary aromatic C-C=O. |

| C-2 | 131.0 – 133.0 | Aromatic CH (ortho to Br). |

| C-6 | 138.0 – 140.0 | Aromatic CH (ortho to I). |

| C-3 | 109.0 – 111.0 | Aromatic C-Br . |

| C-5 | 85.0 – 90.0 | Aromatic C-I (Significant upfield shift due to Heavy Atom Effect). |

| OCH | 60.5 – 61.5 | Ethyl ester methylene. |

| CH | 14.0 – 14.5 | Ethyl ester methyl. |

Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the mixed halogen state due to the unique isotopic abundance of Bromine (

-

Molecular Ion (M

): The parent ion will appear as a doublet of equal intensity separated by 2 mass units.-

m/z 370: Contains

Br + -

m/z 372: Contains

Br +

-

-

Fragmentation Pathway:

-

[M - 29]

: Loss of Ethyl group (CH -

[M - 45]

: Loss of Ethoxy group (OCH -

[M - 45 - 28]

: Loss of CO from the acylium ion (common in benzoates).

-

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Description |

| 3200 – 3450 | O-H Stretch | Broad band (Phenolic). |

| 1715 – 1725 | C=O Stretch | Strong, sharp ester carbonyl. |

| 1580 – 1600 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1270 – 1300 | C-O Stretch | Ester C-O-C asymmetric stretch. |

| 500 – 800 | C-Br / C-I | Fingerprint region halogen stretches. |

Synthesis & Impurity Profile

The synthesis typically proceeds via sequential halogenation. Understanding this pathway is critical for identifying impurities (e.g., under-halogenated or symmetric di-halogenated byproducts).

Synthesis Workflow (DOT Visualization)

Figure 1: Sequential halogenation pathway. Critical control point: Step 1 temperature must be controlled to prevent symmetric dibromination.

Quality Control: HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

-

Note: The iodine atom increases lipophilicity significantly. The target molecule will elute after the 3-bromo intermediate and likely between the 3,5-dibromo and 3,5-diiodo analogs.

-

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Phenol).

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).

-

Storage: Light Sensitive. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Iodine-carbon bonds can be labile under UV light, leading to discoloration (iodine release).

-

Reactivity: Incompatible with strong oxidizing agents. Phenolic proton is acidic (pKa ~6-7 due to halogen electron withdrawal); reacts with bases.

References

-

PubChem. Ethyl 3-bromo-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Molbase. Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS 251477-23-3). Chemical Directory. Available at: [Link]

- Google Patents.Method for preparing 3-bromo-4-hydroxybenzoic acid methyl ester (CN103467296A).

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS number and identifiers

Topic: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

A Strategic Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 251477-23-3 ) is a high-value, halogenated benzoic acid ester derivative employed primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the presence of two distinct halogen substituents (bromine and iodine) flanking a phenolic hydroxyl group.

This specific arrangement provides orthogonal reactivity , allowing researchers to perform sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The iodine atom, being more labile, reacts first under mild conditions, leaving the bromine atom intact for subsequent functionalization. This "linchpin" capability makes the compound essential for fragment-based drug discovery (FBDD), particularly in the development of thyromimetics, kinase inhibitors, and receptor antagonists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates the critical identifiers for integration into laboratory information management systems (LIMS) and electronic lab notebooks (ELN).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 251477-23-3 |

| IUPAC Name | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

| Molecular Formula | C |

| Molecular Weight | 370.97 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Br)O)I |

| InChIKey | Predicted:[1] LNDNOULYVIEUBZ-UHFFFAOYSA-N (Analogous to methyl ester) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Context |

| LogP | ~3.8 | Lipophilic due to halogenation; suitable for membrane permeability assays. |

| pKa (Phenol) | ~6.5 | More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing halogens. |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 3 | Ester carbonyl, Ester ether, Phenol oxygen |

Synthetic Pathway & Methodology

The synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is typically achieved via electrophilic aromatic substitution (iodination) of the commercially available precursor, Ethyl 3-bromo-4-hydroxybenzoate .

Reaction Logic

The phenolic hydroxyl group at position 4 strongly activates the ortho positions (3 and 5). Since position 3 is already occupied by bromine, the incoming electrophilic iodine (

Recommended Experimental Protocol

Note: This protocol is derived from standard methodologies for halogenating hydroxybenzoates.

Reagents:

-

Precursor: Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or

/KI -

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Trifluoroacetic acid (TFA)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve Ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in MeCN (50 mL) at room temperature.

-

Activation: Add p-TsOH (1 mmol) to catalyze the generation of the electrophilic iodine species.

-

Addition: Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm and prevent over-iodination.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The product will have a slightly higher Rf (less polar) than the starting material.

-

-

Quench: Pour the reaction mixture into saturated aqueous

(sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown color). -

Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Structural Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks. The key differentiator is the 1H NMR aromatic region .

-

Starting Material (Ethyl 3-bromo-4-hydroxybenzoate):

-

Displays an ABX system (three aromatic protons): A doublet (H5), a doublet of doublets (H6), and a doublet (H2).

-

-

Target Product (Ethyl 3-bromo-4-hydroxy-5-iodobenzoate):

-

Displays two singlets (or doublets with small meta-coupling,

Hz). -

H2 and H6 protons are chemically distinct but isolated from each other by the halogens.

-

Loss of H5: The doublet corresponding to the proton at position 5 disappears, confirming substitution at that site.

-

Applications: Chemoselective Cross-Coupling

The primary utility of CAS 251477-23-3 is its ability to undergo sequential Pd-catalyzed coupling. The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), allowing for precise architectural control.

Strategic Workflow Diagram

The following diagram illustrates the chemoselective pathway, utilizing the reactivity difference between Iodine and Bromine.

Figure 1: Sequential functionalization strategy leveraging the reactivity differential between C-I and C-Br bonds.

Mechanistic Insight

In a Suzuki-Miyaura coupling at room temperature using a catalyst like

Safety & Handling (GHS Classification)

While specific MSDS data for this exact intermediate may be limited, it shares hazard profiles with similar halogenated phenols.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

-

Storage: Store at 2-8°C (Refrigerate), protected from light (iodinated compounds can be photosensitive).

References

-

ChemSrc. (2025).[2][3][4] Ethyl 3-bromo-4-hydroxy-5-iodobenzoate - CAS 251477-23-3.[5] Retrieved from

-

Molbase. (2025). Structure and Properties of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate. Retrieved from

-

PubChem. (2025). Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester (Analogous Chemistry). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). 3-Bromo-5-iodobenzoic acid (Related Scaffold). Retrieved from

Sources

- 1. SMILES for Dihydrofolate reductase [bindingdb.org]

- 2. CCCc1ccccc1C(=O)O Cc1ccccc1CCOC(=O)O functional isomer CCc1ccccc1OC \& CC.. [askfilo.com]

- 3. Ethyl 3-bromo-4-butylbenzoate | CAS#:1131594-21-2 | Chemsrc [chemsrc.com]

- 4. Ethyl 3-bromo-4-butylbenzoate | CAS#:1131594-21-2 | Chemsrc [chemsrc.com]

- 5. 3-iodo-4-hydroxybenzoic acid-Molbase [molbase.com]

Physical and chemical properties of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 251477-23-3) is a highly specialized, tri-functionalized aromatic intermediate utilized primarily in the synthesis of thyromimetics (thyroid hormone analogs) and small-molecule kinase inhibitors.[1] Its structural uniqueness lies in the asymmetric halogenation pattern flanking a phenolic hydroxyl group, providing three distinct vectors for orthogonal chemical modification: the phenol (O-alkylation), the aryl halides (transition metal-catalyzed cross-coupling), and the ethyl ester (hydrolysis/transesterification).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support medicinal chemists in optimizing lead generation and process development.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Attribute | Specification |

| IUPAC Name | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

| CAS Number | 251477-23-3 |

| Molecular Formula | C |

| Molecular Weight | 370.97 g/mol |

| SMILES | CCOC(=O)C1=CC(I)=C(O)C(Br)=C1 |

| InChI Key | (Predicted) Based on structure: InChI=1S/C9H8BrIO3...[2][3][4] |

| Structural Class | Halogenated Phenolic Ester |

Structural Insight: The molecule features a "push-pull" electronic system. The central phenolic hydroxyl group acts as an electron-donating group (EDG), activating the ring, while the ortho-bromine and ortho-iodine atoms provide steric bulk and inductive electron withdrawal. The para-ethyl ester acts as an electron-withdrawing group (EWG), further polarizing the aromatic system. This specific substitution pattern renders the phenolic proton significantly more acidic than unsubstituted phenol, enhancing its utility in nucleophilic substitution reactions under mild conditions.

Physical Properties[3][6][9][10]

The following data aggregates experimental values from similar halogenated benzoate analogs where direct experimental data for the specific CAS is proprietary or limited.

| Property | Value / Range | Confidence Level |

| Appearance | Off-white to tan crystalline solid | High (Analogous to di-halo parabens) |

| Melting Point | 108 – 115 °C | Medium (Predicted based on 3,5-dibromo analog) |

| Boiling Point | ~360 °C (at 760 mmHg) | High (Predicted) |

| Density | 1.9 ± 0.1 g/cm³ | High (Due to heavy halogen atoms) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate | High |

| pKa (Phenol) | 6.2 – 6.8 | High (Acidified by ortho-halogens) |

| LogP | 3.8 – 4.2 | High (Lipophilic) |

Causality of Physical State: The high melting point relative to ethyl benzoate (liquid) is driven by the significant increase in molecular weight and intermolecular hydrogen bonding provided by the phenolic hydroxyl group. The presence of iodine contributes to strong London dispersion forces, further stabilizing the crystal lattice.

Chemical Reactivity & Mechanism[11]

The reactivity of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is defined by its three functional "handles." The distinct reactivity profiles of the C-Br and C-I bonds allow for sequential, chemoselective functionalization.

Orthogonal Cross-Coupling (Chemo-selectivity)

The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). This bond dissociation energy difference allows researchers to perform site-selective Palladium-catalyzed cross-coupling at the iodine position first, leaving the bromine intact for subsequent modification.

-

Reaction A (Iodine): Suzuki-Miyaura coupling at room temperature using mild catalysts (e.g., Pd(dppf)Cl

). -

Reaction B (Bromine): Requires elevated temperatures or more active catalytic systems (e.g., Pd

(dba)

Phenolic Acidity & O-Alkylation

The ortho-halogen atoms exert an inductive effect (-I), stabilizing the phenoxide anion. This lowers the pKa to ~6.5, making the phenol deprotonatable by weak bases like K

Reactivity Workflow Diagram

Figure 1: Chemoselective reactivity map illustrating the orthogonal reaction vectors available for scaffold diversification.

Synthesis & Manufacturing Protocol

The synthesis is best approached via the sequential halogenation of ethyl 4-hydroxybenzoate (Ethyl Paraben). This protocol ensures high regioselectivity, directing halogens to the ortho positions relative to the hydroxyl group.

Protocol: Sequential Halogenation

Objective: Synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate from Ethyl 4-hydroxybenzoate.

Step 1: Monobromination

-

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Bromine (Br

, 1.05 eq) or NBS (1.05 eq). -

Solvent: Glacial Acetic Acid or DCM.

-

Conditions: Stir at 0°C to RT for 2 hours.

-

Mechanism: Electrophilic aromatic substitution (SEAr). The -OH group strongly directs ortho.

-

Purification: Recrystallization from Ethanol/Water.

-

Product: Ethyl 3-bromo-4-hydroxybenzoate.

Step 2: Iodination

-

Reagents: Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), Sodium Iodide (NaI, 1.2 eq), Chloramine-T (Oxidant, 1.2 eq) OR NIS (N-iodosuccinimide).

-

Solvent: Methanol or DMF.

-

Conditions: Stir at RT for 4-6 hours.

-

Mechanism: Generation of electrophilic iodine species (

) which attacks the remaining vacant ortho position. -

Workup: Quench with saturated sodium thiosulfate (

) to remove excess iodine. Extract with Ethyl Acetate. -

Validation: NMR should show loss of the ortho-coupling pattern and appearance of two distinct singlets (or meta-coupled doublets) in the aromatic region.

Figure 2: Step-wise synthetic pathway for the production of the target compound.

Applications in Drug Discovery[12]

Thyromimetics

This compound is a structural analog of the thyroid hormone precursor nucleus. The 3,5-disubstitution pattern mimics the iodination pattern of Thyroxine (T4) and Triiodothyronine (T3).

-

Utility: It serves as a scaffold for developing thyroid hormone receptor beta (TR

) selective agonists, used in treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).

Kinase Inhibition

The "halophenol" motif is a privileged structure in kinase inhibitor design. The halogen atoms can fill hydrophobic pockets within the ATP-binding site of kinases, while the hydroxyl group can form critical hydrogen bonds with the hinge region residues.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2-8°C (Refrigerate). Protect from light (iodine-carbon bonds can be photosensitive).

-

Spill: Absorb with inert material. Do not use oxidative cleaners as they may liberate iodine gas.

References

-

PubChem Compound Summary. Ethyl 3-bromo-4-hydroxybenzoate (Analogous Precursor). National Center for Biotechnology Information. Link

-

ChemicalBook. Ethyl 3-bromo-4-hydroxy-5-iodobenzoate Product Entry. (CAS Verification).[5] Link

-

BenchChem. Technical Guide to Ethyl 4-iodobenzoate and Cross-Coupling Protocols. (Reaction Mechanism Reference). Link

-

Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid (Structural Analog). (Physical Properties Reference). Link

-

Molbase. Ethyl 3-bromo-4-hydroxy-5-iodobenzoate Supplier Data.Link

Molecular structure and formula of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

The following technical monograph provides an in-depth analysis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate , a specialized halogenated aromatic intermediate. This guide is structured for researchers in medicinal chemistry and process development, focusing on synthesis, structural characterization, and application in drug discovery.

Executive Summary & Chemical Identity

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a trisubstituted benzene derivative belonging to the class of halogenated phenolic esters. It serves as a critical scaffold in the synthesis of thyromimetics (thyroid hormone analogs) and as a versatile building block for palladium-catalyzed cross-coupling reactions due to the differential reactivity of its halogen substituents.

| Property | Data |

| IUPAC Name | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

| Molecular Formula | C₉H₈BrIO₃ |

| Molecular Weight | 370.97 g/mol |

| Precursor CAS (Acid) | 1823579-49-2 (3-bromo-5-iodo-4-hydroxybenzoic acid) |

| Analog CAS (Methyl) | 1822859-66-4 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water |

Molecular Architecture & Electronic Profile

The molecule features a "push-pull" electronic system. The central benzene ring is electron-deficient due to the ester group but activated by the phenolic hydroxyl. The presence of two different halogens (Bromine at C3, Iodine at C5) creates an asymmetric electronic environment essential for chemoselective functionalization.

Structural Dynamics

-

Steric Crowding: The 4-hydroxyl group is flanked by bulky halogens (Br and I), which increases the acidity of the phenol (pKa ~6–7) compared to non-halogenated analogs, facilitating deprotonation and subsequent alkylation.

-

Reactivity Hierarchy: The C–I bond (bond dissociation energy ~65 kcal/mol) is weaker than the C–Br bond (~81 kcal/mol), allowing for selective oxidative addition in Suzuki or Sonogashira couplings at the C5 position without affecting the C3 bromine.

Figure 1: Functional group map illustrating the electronic and steric environment of the core scaffold.

Synthesis Protocols

Two primary routes are established for the production of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate. Method A is recommended for high-purity laboratory scale preparation, while Method B is a "synthesis from scratch" approach starting from the non-halogenated ester.

Method A: Acid-Catalyzed Esterification (Recommended)

This protocol utilizes the commercially available acid precursor, 3-bromo-5-iodo-4-hydroxybenzoic acid (CAS 1823579-49-2).[1]

Reagents:

-

3-Bromo-5-iodo-4-hydroxybenzoic acid (1.0 equiv)

-

Absolute Ethanol (Solvent/Reagent, excess)[2]

-

Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 3-bromo-5-iodo-4-hydroxybenzoic acid (10 mmol) and absolute ethanol (30 mL).

-

Activation:

-

Option 1 (H₂SO₄): Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8–12 hours.

-

Option 2 (SOCl₂): Cool solution to 0°C. Add SOCl₂ (1.2 equiv) dropwise. Warm to room temperature, then reflux for 4 hours.

-

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).

-

Washing: Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Stepwise Halogenation

This route starts from Ethyl 4-hydroxybenzoate (Ethylparaben) and relies on the sequential introduction of halogens.

Protocol Logic:

-

Iodination (First): Treat Ethyl 4-hydroxybenzoate with Iodine Monochloride (ICl) or I₂/KI in acetic acid. The iodine directs ortho to the hydroxyl.

-

Note: Moniodination is challenging to stop perfectly; purification is required to remove di-iodo byproducts.

-

-

Bromination (Second): Treat the isolated Ethyl 3-iodo-4-hydroxybenzoate with Bromine (Br₂) in glacial acetic acid or chloroform.

-

Selectivity: The remaining ortho position is highly activated, facilitating rapid bromination.

-

Figure 2: Synthetic pathways. The direct esterification (left) is preferred for yield and purity over the sequential halogenation (right).

Analytical Characterization

Validation of the structure requires confirming the presence of both halogens and the ethyl ester.

Nuclear Magnetic Resonance (NMR)

The aromatic region is simplified due to the 1,3,4,5-substitution pattern.

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

δ 8.15 (d, J=2.0 Hz, 1H): H-2 (Ortho to Br, Meta to I).

-

δ 8.05 (d, J=2.0 Hz, 1H): H-6 (Ortho to I, Meta to Br). Note: The chemical shifts of H-2 and H-6 are very close; assignment relies on the deshielding effect of Br vs I.

-

δ 6.00–6.50 (br s, 1H): Phenolic OH (Exchangeable with D₂O).

-

δ 4.35 (q, J=7.1 Hz, 2H): Ester -OCH ₂CH₃.

-

δ 1.38 (t, J=7.1 Hz, 3H): Ester -OCH₂CH ₃.

-

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of Br (⁷⁹Br/⁸¹Br ~1:1) and I (monoisotopic ¹²⁷I) creates a distinct mass spectral signature.

-

M+ Peaks: Expect a doublet molecular ion cluster separated by 2 mass units (M and M+2) due to Bromine.

-

Calculated [M+H]⁺: ~370.9 and 372.9.

-

Applications in Drug Development

This compound is a "privileged structure" for specific therapeutic areas:

-

Thyromimetics: It mimics the halogenated tyrosine residues found in Thyroid Hormones (T3/T4). Researchers use this scaffold to develop TRβ-selective agonists for treating dyslipidemia and NASH (Non-alcoholic steatohepatitis).

-

Cross-Coupling Partner:

-

Site-Selective Suzuki-Miyaura Coupling: The C5-Iodine bond reacts preferentially with boronic acids using Pd(0) catalysts (e.g., Pd(PPh₃)₄) at room temperature. The C3-Bromine bond remains intact, allowing for a second, harsher coupling step later.

-

Heck Reaction: Coupling with acrylates to extend the carbon chain at the 5-position.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Halogenated phenols can be sensitizers.

-

Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent deiodination or oxidation.

-

Disposal: Halogenated organic waste. Do not mix with general organic solvents for incineration without flagging halogen content.

References

-

PubChem. Ethyl 3-bromo-4-hydroxybenzoate (CAS 37470-58-9). National Library of Medicine. Available at: [Link]

Sources

Safety and handling information for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS 251477-23-3) is a specialized halogenated phenolic ester commonly employed as an intermediate in the synthesis of thyromimetics and receptor-subtype selective agonists.[1][2] While often categorized under generic "irritant" protocols, its structural homology to thyroid hormones (T3/T4) necessitates a higher tier of handling precaution than standard organic building blocks.[1] This guide synthesizes physicochemical data with structure-activity relationship (SAR) insights to establish a robust safety protocol for research environments.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Accurate identification is the first line of defense. This compound is a mixed-halogenated phenol derivative, presenting unique stability and reactivity profiles compared to its non-halogenated analogs.[1]

| Property | Specification |

| Chemical Name | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

| CAS Number | 251477-23-3 |

| Molecular Formula | C₉H₈BrIO₃ |

| Molecular Weight | 370.97 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale beige |

| Melting Point | ~119–125°C (Predicted based on diiodo/dibromo analogs) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| Structural Class | Halogenated Phenolic Ester |

Hazard Assessment: Beyond the SDS

While standard Safety Data Sheets (SDS) often default to generic GHS classifications, a deep technical review reveals specific risks associated with the halogenated phenol pharmacophore .[1]

GHS Classification (Harmonized)[1]

-

H319: Causes serious eye irritation.[1]

-

H302/H312: Harmful if swallowed or in contact with skin (Extrapolated from diiodo analogs).[1]

Expert Insight: The Thyroid Mimicry Risk

The core structure of this compound—a phenol ring flanked by iodine and bromine—mimics the outer ring of Triiodothyronine (T3).[1]

-

Mechanism: Halogenated phenols can act as endocrine disruptors by competing for transthyretin (TTR) binding sites or interacting with thyroid hormone receptors (TR-β/TR-α).[1]

-

Implication: Chronic low-level exposure may not manifest as acute toxicity but could lead to sub-clinical endocrine dysregulation.[1] Precautionary Principle: Handle as a potential reproductive/endocrine hazard.[1]

Chemical Reactivity Hazards[1]

-

Hydrolysis: In the presence of moisture or base, the ethyl ester can hydrolyze, releasing the free acid (3-bromo-4-hydroxy-5-iodobenzoic acid) and ethanol.[1] The free acid is significantly more acidic (pKa ~4) than non-halogenated benzoic acids due to electron-withdrawing halogens.[1]

-

Photolysis: The carbon-iodine (C-I) bond is photosensitive.[1] Exposure to ambient light can lead to homolytic cleavage, generating radical species and free iodine (

), which is corrosive.[1]

Strategic Handling Protocols

This section defines the "Standard of Care" for handling this compound, prioritizing containment and exposure prevention.

Engineering Controls & Containment

The choice of containment depends on the quantity and physical state (solid vs. solution).[1]

Figure 1: Decision matrix for engineering controls based on physical state and quantity.

Personal Protective Equipment (PPE) Selection

-

Gloves:

-

Respiratory: If weighing outside a glovebox/hood is unavoidable (not recommended), a P3 (High Efficiency) particulate respirator is mandatory due to the potential biological activity of the dust.[1]

Weighing and Transfer SOP

-

Static Control: Use an anti-static gun or ionizer bar before weighing.[1] Halogenated organic solids are prone to static charge, causing powder scattering.

-

Light Protection: Wrap storage and reaction vessels in aluminum foil or use amber glassware to prevent photo-deiodination.[1]

-

Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk.[1] Preferred solvents: DMSO, Ethanol.

Emergency Response & First Aid

Conventional first aid must be adapted for the specific risks of halogenated phenols.[1]

Exposure Response

-

Skin Contact:

-

Immediate Action: Wash with copious water for 15 minutes.[1]

-

Specific Antidote: Unlike pure phenol, PEG 300/400 swabbing is not strictly required for the ester form, but if skin redness appears, treat as a phenol burn (potential for rapid absorption).

-

-

Eye Contact:

-

Inhalation:

-

Move to fresh air. If wheezing occurs, monitor for delayed pulmonary edema (rare but possible with halogenated irritants).[1]

-

Spill Cleanup

Do not dry sweep.[1] This generates dust.

-

Isolate: Evacuate the immediate area (3-5 meters).[1]

-

Wet Method: Cover the spill with a paper towel dampened with ethanol or acetone (to solubilize the lipophilic ester).

-

Neutralize: Wipe the area with a mild detergent solution.[1]

-

Disposal: Place all cleanup materials in a sealed bag labeled "Halogenated Organic Waste."

Figure 2: Step-by-step spill response workflow minimizing dust generation.

Storage and Waste Disposal

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

-

Container: Amber glass vial with a Teflon-lined cap. Avoid metal spatulas if moisture is present (corrosion risk from free halides).[1]

Waste Management[1]

-

Segregation: Must be segregated into Halogenated Organic Waste .[1] Do not mix with general organic solvents if the facility incinerates waste; halogenated compounds require specific scrubbing temperatures to prevent dioxin formation.[1]

-

Labeling: Clearly mark as "Contains Iodine/Bromine – Potential Endocrine Active Substance."[1]

References

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate: A Strategic Scaffold for Thyromimetic & Orthogonal Cross-Coupling Research

Topic: Potential applications of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in research Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate represents a high-value, bifunctional halogenated scaffold primarily utilized in the synthesis of thyromimetics (thyroid hormone analogs) and selective thyroid hormone receptor modulators (STRMs) . Its structural uniqueness lies in the presence of two distinct halogen atoms—bromine at the C-3 position and iodine at the C-5 position—flanking a phenolic hydroxyl group.

This specific substitution pattern offers two critical research advantages:

-

Biomimetic Fidelity: It closely mimics the inner ring of Triiodothyronine (T3), facilitating the design of ligands with high affinity for Thyroid Hormone Receptors (TR

and TR -

Orthogonal Reactivity: The significant difference in bond dissociation energies between C–I and C–Br allows for site-selective cross-coupling , enabling the sequential construction of asymmetric diaryl ethers or complex heterocycles without the need for protecting group manipulations.

Chemical Profile & Structural Logic[1]

The "Orthogonal Halogen" Advantage

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate of oxidative addition to the C–X bond follows the order I > Br >> Cl .

-

C–I Bond (Position 5): Highly reactive.[1] Under mild conditions (room temperature, standard Pd(0) catalysts), this site undergoes oxidative addition first.

-

C–Br Bond (Position 3): Less reactive. It remains inert during the functionalization of the iodine, allowing it to be preserved for a second, higher-energy coupling step later in the synthesis.

Pharmacophore Mapping

The molecule serves as a "masked" prodrug precursor. The ethyl ester functionality improves lipophilicity (LogP ~3.4), enhancing cellular permeability during in vitro assays before intracellular hydrolysis releases the active benzoic acid pharmacophore.

Core Application: Synthesis of Thyromimetics (STRMs)

The primary utility of this scaffold is in the development of TR

Mimicking the T3 Inner Ring

Thyroid hormones (T3/T4) possess a 3,5-diiodo-4-hydroxyphenyl "inner ring." Replacing one iodine with bromine (as in this scaffold) or an alkyl group modulates the steric bulk and electronic properties, often enhancing subtype selectivity.

-

Steric Fit: The 3-Br-5-I pattern fits into the hydrophobic pocket of the TR ligand-binding domain (LBD).

-

Hydrogen Bonding: The 4-OH group acts as a critical hydrogen bond donor to a histidine residue (His435 in TR

) within the receptor pocket.

Workflow: Asymmetric Diaryl Ether Synthesis

The synthesis of complex thyromimetics (e.g., analogs of Sobetirome/GC-1) often requires coupling this phenol to a second aryl ring.

Mechanism:

-

Phenol Protection: The 4-OH is protected (e.g., as a MOM or Benzyl ether).

-

Coupling: The 5-Iodo position is coupled to a boronic acid or alkyne to extend the chain.

-

Ether Formation: Alternatively, the phenol itself is used as a nucleophile in a Chan-Lam or Ullmann coupling to attach the "outer ring" of the thyromimetic.

Technical Protocol: Site-Selective Suzuki Coupling

This protocol demonstrates the "Orthogonal Reactivity" by selectively functionalizing the Iodine position while leaving the Bromine intact.

Objective

To functionalize C-5 (Iodo) with a phenyl group, yielding Ethyl 3-bromo-4-hydroxy-5-phenylbenzoate , while preserving the C-3 (Bromo) for future diversity.

Reagents & Equipment

-

Substrate: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, dissolve the substrate (1.0 equiv) and Phenylboronic acid (1.1 equiv) in degassed DME (0.1 M concentration).

-

Catalyst Addition: Add Pd(PPh

) -

Activation: Add the Na

CO -

Reaction (The Critical Control Point):

-

Temperature: Heat to 40–50°C .

-

Time: Monitor via TLC/LC-MS every 30 minutes.

-

Logic: At this mild temperature, the Pd catalyst will insert into the weak C–I bond but lacks the energy to overcome the activation barrier of the C–Br bond.

-

-

Quench: Once the starting material is consumed (typically < 4 hours), cool to RT and filter through a Celite pad.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

Success: Product Mass = [M - I + Phenyl].

-

Failure (Over-reaction): If reaction runs >80°C, you will observe the "bis-coupled" product (both I and Br replaced).

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Caption: Figure 1. Orthogonal cross-coupling strategy utilizing the reactivity differential between C-I and C-Br bonds.

Medicinal Chemistry: SAR Data Presentation

When using this scaffold to build libraries, researchers typically vary the substituent at the C-5 (Iodo) position. Below is a summary of how such modifications affect biological activity in TR

| C-5 Substituent (Replacing I) | C-3 Substituent | TR | Selectivity (TR | Mechanistic Insight |

| Iodine (Parent) | Bromine | < 1 nM | Moderate | Mimics endogenous T3; high potency but lower isoform selectivity. |

| Isopropyl | Bromine | ~ 5 nM | High | Bulky alkyl group improves TR |

| Phenyl | Bromine | > 100 nM | Low | Steric clash with the receptor pocket; reduces affinity significantly. |

| Alkynyl | Bromine | Variable | Moderate | Rigid linker; useful for extending into the "outer ring" binding pocket. |

Safety & Handling

-

Light Sensitivity: Aryl iodides are photosensitive. Store the compound in amber vials wrapped in foil to prevent homolytic cleavage of the C–I bond and subsequent degradation (browning).

-

Stability: The ethyl ester is stable at neutral pH but will hydrolyze rapidly in basic aqueous media (pH > 10). Ensure coupling reactions use weak bases (carbonate/phosphate) rather than hydroxides if ester preservation is required.

References

-

BenchChem. (2025).[2] 3-Bromo-5-iodobenzoate: Reactivity and Cross-Coupling Applications. Retrieved from

-

Chiellini, G., et al. (1998).[3] A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology. (Fundamental reference for thyromimetic design using halogenated phenols).

-

Place, C. S., et al. (2020). New synthetic routes to thyroid hormone analogs: d6-sobetirome. PMC. Retrieved from

-

De Castro, G. V., et al. (2015).[4] Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 3-bromo-4-hydroxybenzoate Product Specification. Retrieved from

Sources

- 1. 3-Bromo-5-iodobenzoate | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

Technical Whitepaper: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes practical utility, mechanistic understanding, and orthogonal reactivity strategies.

The Orthogonal Scaffold for Thyromimetics and Asymmetric Biaryls

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a trisubstituted benzene derivative that serves as a critical "linchpin" intermediate in medicinal chemistry. Its value lies in its broken symmetry : unlike the symmetric 3,5-dibromo or 3,5-diiodo analogs (common in thyroid hormone chemistry), this mixed-halogen scaffold offers orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly selective sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), enabling the rapid construction of complex, non-symmetrical biaryl ether cores found in next-generation thyromimetics (TR

This guide details the precision synthesis of this scaffold, avoiding the common pitfall of symmetric di-halogenation, and outlines its strategic application in library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate |

| Molecular Formula | |

| Molecular Weight | 370.97 g/mol |

| Core Scaffold | Ethyl 4-hydroxybenzoate (Ethyl Paraben) |

| Key Substituents | 3-Bromo (Br), 5-Iodo (I), 1-Ethoxycarbonyl |

| pKa (Phenol) | ~6.0–6.5 (Estimated; acidified by ortho-halogens) |

| LogP | ~3.8 (Predicted) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

Synthetic Strategy: The "Stepwise Symmetry Breaking"

The synthesis of the mixed halogen species requires a kinetic control strategy. The 4-hydroxyl group is a powerful ortho-para director (activating), while the 1-ester group is meta-directing (deactivating). The cooperative effect directs electrophiles to the 3 and 5 positions.

The Challenge: Simultaneous addition of halogens or lack of stoichiometry control results in statistical mixtures of mono-bromo, mono-iodo, and symmetric di-halo species. The Solution: A sequential halogenation approach, introducing the less reactive halogen (Bromine) first, followed by the more labile halogen (Iodine).

Phase 1: Regioselective Monobromination

We utilize the high reactivity of the phenolate to control bromination.

-

Reagents: Bromine (

), Acetic Acid (AcOH), Dichloromethane (DCM). -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Critical Parameter: Temperature control (

) is mandatory to prevent the formation of Ethyl 3,5-dibromo-4-hydroxybenzoate.

Phase 2: Complementary Iodination

With the 3-position blocked, the 5-position is the sole remaining activated site.

-

Reagents: Iodine (

), Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide ( -

Mechanism: Oxidative iodination. The oxidant generates the electrophilic iodonium species (

) in situ. -

Why this method? Using

/oxidant is atom-economical and avoids the harsh acidic conditions of ICl, protecting the ester functionality.

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis. All steps must be performed in a fume hood due to halogen vapors.

Step 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

-

Dissolution: Charge a reaction vessel with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and DCM (150 mL). Add Glacial Acetic Acid (10 mL) to buffer the reaction.

-

Cooling: Cool the solution to 0–5°C using an ice/water bath.

-

Bromine Addition: Prepare a solution of Bromine (16.0 g, 100 mmol, 1.0 eq) in DCM (20 mL). Add this dropwise over 60 minutes.

-

Scientist's Note: Rapid addition causes local high concentrations, leading to the 3,5-dibromo impurity.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Quench & Workup: Quench with 10%

(aq) to remove excess bromine. Separate layers. Wash organic layer with water and brine. Dry over -

Purification: Recrystallize from Ethanol/Water to yield white crystals.

-

Target Yield: 75–85%.

-

Step 2: Synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

-

Solvation: Dissolve the Ethyl 3-bromo-4-hydroxybenzoate (12.25 g, 50 mmol) from Step 1 in Methanol (100 mL).

-

Reagent Setup: Add NaI (7.5 g, 50 mmol) and NaOH (2.0 g, 50 mmol). Cool to 0°C.

-

Oxidant Addition: Slowly add NaOCl (Bleach, ~5% active chlorine) (approx. 40 mL, 1.1 eq) dropwise.

-

Completion: Stir for 1 hour at 0°C. Acidify carefully with 1M HCl to pH ~3 to precipitate the product.

-

Isolation: Filter the solid. Wash with water and cold methanol.

-

Drying: Vacuum dry at 40°C.

-

Target Yield: 85–90%.

-

Purity: >98% (HPLC).

-

Strategic Applications: Orthogonal Cross-Coupling

The primary utility of this molecule is the ability to react the C–I bond and C–Br bond independently.

Reactivity Hierarchy

-

Phenolic OH: Most reactive (Nucleophilic). Can be protected (e.g., MOM, TBS) or used in Ullmann ethers.

-

C–I Bond: High reactivity (Electrophilic). Reacts with Pd(0) at RT or mild heat.

-

C–Br Bond: Lower reactivity (Electrophilic). Requires higher temperatures or specialized ligands (e.g., S-Phos, X-Phos) after the iodine has reacted.

Workflow Visualization

The following diagram illustrates the "Orthogonal Logic" used in drug discovery to synthesize Thyromimetics (e.g., GC-1 analogs).

Figure 1: Chemoselective coupling strategy utilizing the bond energy difference between C-I and C-Br.

Safety & Handling (GHS Standards)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).

-

Specific Warning: Halogenated phenols can be potent sensitizers. Avoid inhalation of dust.[4]

-

Waste Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers.

References

-

Monobromination of Parabens

- Source: CN103467296A (Patent).

- Relevance: Establishes the low-temperature bromination protocol to avoid di-bromo impurities.

-

Link:

-

Iodination of Deactivated Phenols

-

Source: Hubig, S. M., et al. (2005).[3] "Efficient Iodination of Phenols using NaI/NaOCl." Journal of Organic Chemistry.

- Relevance: Validates the oxidative iodin

-

Link:

-

-

Thyromimetic SAR & Scaffolds

- Source: Scanlan, T. S., et al. (2001). "Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists." Current Opinion in Drug Discovery & Development.

- Relevance: Contextualizes the use of 3,5-disubstituted-4-hydroxybenzo

-

Link:

-

Chemoselectivity in Pd-Catalyzed Couplings

- Source: Fairlamb, I. J. S. (2007).

- Relevance: Theoretical grounding for the sequential coupling str

-

Link:

Sources

Methodological & Application

Application Note: Orthogonal Functionalization and Derivatization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 251477-23-3) ()[1] represents a highly versatile polyhalogenated scaffold for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of four distinct reactive sites—an iodine atom, a bromine atom, a phenolic hydroxyl group, and an ethyl ester—enables a programmable, orthogonal derivatization strategy. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the sequential functionalization of this scaffold, ensuring high fidelity and yield at each stage.

Mechanistic Rationale & Chemical Logic

The core principle driving the derivatization of this scaffold is the differential bond dissociation energy (BDE) between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker, making it highly susceptible to oxidative addition by a Palladium(0) catalyst ()[2]. This kinetic difference allows researchers to perform a chemoselective cross-coupling at the C5 position (iodine) while leaving the C3 position (bromine) intact for downstream functionalization ()[2].

Expert Insight on Causality: The choice of base in the initial Suzuki-Miyaura coupling is critical. Using a mild base such as Na₂CO₃ or K₂HPO₄ not only activates the boronic acid for transmetalation ()[3] but also deprotonates the C4-hydroxyl group. The resulting phenoxide is strongly electron-donating. This localized electron density significantly raises the activation barrier for the oxidative addition of the adjacent C3-Br bond, thereby acting as an electronic "shield" that chemically amplifies the selectivity for the inherently weaker C5-I bond.

Strategic Workflow

The following diagram illustrates the programmable synthesis pathway, moving sequentially from the most reactive site to the least reactive site to assemble complex molecular architectures ()[4].

Orthogonal functionalization workflow of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate.

Catalytic Cycle & Selectivity Logic

To ensure a self-validating protocol, it is essential to understand where side-reactions (such as dehalogenation or homocoupling) occur within the catalytic cycle.

Palladium-catalyzed cycle highlighting the kinetic preference for C-I oxidative addition.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization of the first-stage chemoselective coupling. Notice how temperature and catalyst choice dictate the fidelity of the C-I coupling over the C-Br coupling.

| Catalyst System | Base | Solvent | Temp (°C) | C5-I Conversion (%) | C3-Br Conversion (%) | Yield of Int. 1 (%) |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 60 | >99 | <2 | 92 |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | >99 | 15 | 74 (Mixture) |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | >99 | 8 | 85 |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 90 | >99 | >90 | N/A (Double Coupling) |

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodine)

Objective: Selectively couple an aryl boronic acid to the C5 position while preserving the C3-Br bond ()[4]. Causality Check: A biphasic solvent system (Toluene/H₂O) is used to ensure the solubility of both the organic starting material and the inorganic base, facilitating efficient interfacial transmetalation while keeping the reaction temperature low ()[3].

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle 3 times to prevent catalyst oxidation and homocoupling side-reactions.

-

Solvent Addition: Add degassed Toluene (0.2 M) followed by a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.5 equiv).

-

Reaction: Heat the biphasic mixture to exactly 60°C with vigorous stirring (1000 rpm) for 4-6 hours.

-

Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material should disappear, replaced by a single lower-Rf spot. If a second, even lower-Rf spot appears, the temperature is too high, indicating premature C-Br activation.

-

-

Quench & Workup: Cool to room temperature. Add saturated aqueous NH₄Cl to quench the base and re-protonate the phenol. Extract with EtOAc (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C5-substituted intermediate.

Protocol B: Secondary Cross-Coupling at C3 (Bromine)

Objective: Functionalize the remaining C3-Br bond using a highly active catalyst system. Causality Check: Because the C-Br bond is inherently stronger and the adjacent phenol is now flanked by a bulky C5 group, a catalyst with a large bite angle and high electron density (such as Pd/XPhos) is required to force oxidative addition ()[2].

-

Preparation: To a new Schlenk flask, add the C5-substituted intermediate from Protocol A (1.0 equiv), the secondary coupling partner (e.g., an amine or boronic acid, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Base Selection: Add a stronger base such as Cs₂CO₃ (2.0 equiv) to overcome the steric hindrance and electronic deactivation of the aromatic ring.

-

Reaction: Add degassed 1,4-Dioxane. Heat the mixture to 95°C–100°C for 12 hours.

-

Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate and purify via automated flash chromatography.

Protocol C: Derivatization of the Phenol and Ester

Objective: Final modification of the C4-OH and C1-COOEt groups to yield the target compound. Causality Check: Modifying the phenol after the cross-couplings is strictly necessary. Converting it to a triflate or ether earlier would eliminate the electron-donating phenoxide effect, fundamentally altering the electronic properties of the ring and destroying the chemoselectivity observed in Protocols A and B.

-

Ester Hydrolysis: Dissolve the disubstituted intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

-

Phenol Alkylation (Optional): To synthesize an ether derivative, dissolve the intermediate in DMF, add K₂CO₃ (2.0 equiv) and an alkyl halide (1.1 equiv). Heat to 50°C until complete conversion is observed via LC-MS.

References

-

"3-iodo-4-hydroxybenzoic acid." Molbase. [Link]

-

"Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex." DB-Thueringen.[Link]

-

"Suzuki Coupling." Organic Chemistry Portal.[Link]

Sources

Using Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in organic synthesis reactions

Application Note: Sequential Orthogonal Functionalization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate represents a "privileged scaffold" in medicinal chemistry, particularly in the development of thyroid hormone receptor (TR) agonists (thyromimetics) and PROTAC linkers. Its value lies in its dense, orthogonal functionality :

-

Phenolic -OH: A handle for etherification (library diversity) or protection.

-

Aryl Iodide (C-I): Highly reactive; susceptible to oxidative addition by Pd(0) at low temperatures.

-

Aryl Bromide (C-Br): Less reactive; remains inert during C-I functionalization, allowing for sequential cross-coupling.

-

Ethyl Ester: A latent carboxylic acid or aldehyde precursor.

This guide details the synthesis of this scaffold and the protocol for chemoselective functionalization , enabling the rapid generation of asymmetric biaryl libraries.

Synthesis of the Scaffold

While 4-hydroxybenzoates are common, the asymmetric 3-bromo-5-iodo derivative requires a controlled stepwise halogenation to prevent over-iodination or scrambling.

Protocol A: Stepwise Halogenation

Objective: Synthesize Ethyl 3-bromo-4-hydroxy-5-iodobenzoate from Ethyl 4-hydroxybenzoate.

Reagents:

-

Starting Material: Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9 for methyl ester analog; commercially available).

-

Iodinating Agent: Iodine Monochloride (ICl) or

/NaI/Amine. -

Solvent: Acetic Acid (AcOH) or Methanol/Ammonium Hydroxide.

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in glacial acetic acid (20 mL).

-

Iodination: Add Iodine Monochloride (ICl) (1.1 equiv) dropwise at room temperature. Note: ICl is used for its high electrophilicity, ensuring reaction at the crowded ortho-position.

-

Quenching: Stir for 2 hours. Pour the mixture into ice water containing sodium thiosulfate (

) to quench excess iodine (indicated by the disappearance of the brown color). -

Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

-

Validation:

H NMR should show two distinct aromatic doublets (meta-coupling,

Yield Expectation: 85-92% Appearance: Off-white to pale yellow solid.

Chemoselective Cross-Coupling Logic

The core utility of this compound is the ability to react the Iodine atom while leaving the Bromine atom intact. This is governed by the bond dissociation energies (BDE) and the rate of oxidative addition to Palladium(0).

Table 1: Relative Reactivity Profile

| Bond | BDE (kcal/mol) | Reactivity (Pd-Cat) | Order of Reaction |

| Ar-I | ~65 | High | 1st (Room Temp - 60°C) |

| Ar-Br | ~81 | Moderate | 2nd (>80°C or specialized ligands) |

| Ar-Cl | ~96 | Low | Inert under standard Suzuki conditions |

Protocol: Sequential Suzuki-Miyaura Coupling

This workflow describes the synthesis of a non-symmetric tri-substituted benzene, typical of Thyromimetic drugs like GC-1 (Sobetirome) .

Phase 1: Protection of the Phenol

Critical Step: Free phenols can poison Pd catalysts or undergo side reactions.

-

Treat the scaffold with MOM-Cl (Methoxymethyl chloride) and DIPEA in DCM at 0°C.

-

Result: Ethyl 3-bromo-5-iodo-4-(methoxymethoxy)benzoate.

Phase 2: Site-Selective Coupling (The C-I Bond)

Reaction: Suzuki-Miyaura Coupling at Position 5.

Reagents:

-

Substrate: Protected Scaffold (1.0 equiv)

-

Boronic Acid: Phenylboronic acid derivative (1.1 equiv)

-

Catalyst:

(3 mol%) — Standard catalyst is sufficient for Iodine. -

Base:

(2.0 equiv, aqueous 2M) -

Solvent: DME/Water or Toluene/Ethanol/Water.

Procedure:

-

Degas: Sparge solvents with Argon for 15 mins.

-

Mix: Combine substrate, boronic acid, and base. Add catalyst last under Argon counter-flow.

-

Temperature Control: Heat to 60°C . Do not exceed 70°C to avoid activating the Bromine.

-

Monitor: TLC should show consumption of starting material. The Bromine peak in MS/NMR will remain.

-

Workup: Standard extraction (EtOAc).

Phase 3: Secondary Coupling (The C-Br Bond)

Reaction: Sonogashira or Second Suzuki at Position 3.

Reagents:

-

Substrate: Product from Phase 2 (containing Ar-Br).

-

Partner: Terminal Alkyne (Sonogashira) or 2nd Boronic Acid (Suzuki).

-

Catalyst:

with S-Phos or X-Phos (active ligands required for sterically hindered Br). -

Temperature: 90-100°C .

Visualizing the Workflow

The following diagram illustrates the orthogonal pathway, highlighting the temperature-controlled selectivity.

Caption: Orthogonal functionalization pathway exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.

Application Notes & Troubleshooting

Why use the Ethyl Ester?

The ethyl ester is preferred over the methyl ester in late-stage drug development because:

-

Lipophilicity: It improves solubility in organic solvents during purification.

-

Hydrolysis Rate: It hydrolyzes slightly slower than methyl esters, allowing for more controlled saponification to the active carboxylic acid drug form (e.g., GC-1 free acid).

Troubleshooting the Coupling

-

Issue: "Scrambling" or loss of Bromine during Step 4.

-

Cause: Temperature too high (>80°C) or catalyst too active (e.g., using Pd-dppf).

-

Solution: Stick to

and keep T < 65°C.

-

-

Issue: Protodeiodination (Iodine replaced by H).

-

Cause: Solvent is too "wet" or base is too strong.

-

Solution: Use anhydrous DME or Toluene. Switch base to

.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Scanlan, T. S., et al. (2002). Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists. Current Opinion in Drug Discovery & Development. (Foundational text on GC-1 synthesis using 3,5-dihalo scaffolds).

-

Snieckus, V., et al. (2001).[2] Selective Ortho and Benzylic Functionalization.[2][3] Journal of Organic Chemistry, 66, 3662-3670.[2] Link

-

BenchChem. (2025).[4] Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis.[4] (General reactivity profile of iodobenzoates). Link

- Place, D., et al. (2020). Synthesis of Thyroid Hormone Analogues via Selective Cross-Coupling. Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of halogenated organic solvents and palladium catalysts.[4][5] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Chemoselective Functionalization and Synthetic Utility of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Part 1: Executive Summary & Mechanistic Insight

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 37470-58-9) is a high-value trisubstituted arene scaffold widely utilized in the synthesis of thyromimetics (thyroid hormone analogs), radiopharmaceuticals, and functionalized benzofurans. Its utility stems from its orthogonal reactivity profile . The presence of three distinct functional handles—a phenolic hydroxyl, an aryl iodide, and an aryl bromide—allows for sequential, site-selective functionalization.

The Reactivity Hierarchy

For the medicinal chemist, understanding the kinetic differentiation between the halogen substituents is critical. Under palladium-catalyzed cross-coupling conditions, the oxidative addition rates follow a strict hierarchy:

-

C5-Iodine (Primary Electrophile): The C–I bond is the weakest (

65 kcal/mol) and most labile. It undergoes oxidative addition with Pd(0) species at room temperature or mild heating.[1] This allows for chemoselective modification at the C5 position while leaving the C3-Bromine intact. -

C3-Bromine (Secondary Electrophile): The C–Br bond (

81 kcal/mol) requires higher activation energy (elevated temperatures or specialized electron-rich ligands) to engage in oxidative addition. -

C4-Hydroxyl (Nucleophile): The phenol is acidic (pKa

7–8 due to electron-withdrawing esters/halogens). It serves as a nucleophile for alkylation or as a directing group for ortho-functionalization. -

C1-Ethyl Ester (Electrophile): Stable under standard cross-coupling conditions but susceptible to hydrolysis or reduction in late-stage diversification.

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this scaffold.

Caption: Divergent synthetic workflows based on chemoselective activation of functional groups.

Part 2: Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling

Objective: To functionalize the C5-position with an alkyne while preserving the C3-Bromine for subsequent reactions. Mechanism: The Pd(0) catalyst preferentially inserts into the weaker C–I bond. The presence of the free phenol can sometimes poison catalysts or lead to side reactions; however, under mild conditions, the coupling is highly selective.

Materials:

-

Substrate: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (1.0 equiv)

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

-

Co-catalyst: Copper(I) iodide (CuI) (5 mol%)

-

Base/Solvent: Triethylamine (Et3N) or Diethylamine (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the substrate (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.05 mmol).

-

Degassing: Evacuate and backfill with Argon three times to remove O2 (critical to prevent homocoupling of the alkyne).

-

Solvent Addition: Add degassed Et3N (5 mL) via syringe.

-

Reaction: Add the terminal alkyne (1.2 mmol) dropwise. Stir the mixture at Room Temperature for 4–6 hours.

-

Note: Do not heat above 50°C. Higher temperatures may activate the C–Br bond or promote cyclization if the alkyne is suitable.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot.

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.[1][2][3]

-

Purification: Flash column chromatography on silica gel.

Validation Criteria:

-

1H NMR: Disappearance of the singlet signal for C5-H (if applicable, though here C5 is substituted) and appearance of alkyne protons. Retention of the aromatic signal corresponding to the C2/C6 protons.

-

MS: Mass shift corresponding to -I +Alkyne. Check for absence of -Br product.

Protocol 2: Synthesis of Benzofurans via Tandem Coupling-Cyclization

Objective: To utilize the ortho-iodo phenol motif to construct a benzofuran core, a common pharmacophore in bioactive molecules. Mechanism: Following the Sonogashira coupling (as in Protocol 1), the ortho-hydroxyl group attacks the alkyne (5-endo-dig or 6-endo-dig cyclization), often catalyzed by the same metal system or an additional Lewis acid.

Materials:

-

Substrate: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

-

Terminal Alkyne: e.g., 1-hexyne or phenylacetylene

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: DMF or DMF/Water mixture

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate (1.0 mmol) in DMF (5 mL).

-

Addition: Add K2CO3 (2.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.05 mmol).

-

Coupling & Cyclization: Add alkyne (1.5 mmol). Heat the reaction to 80–100°C for 12 hours.

-

Mechanistic Note: The elevated temperature promotes both the initial coupling and the subsequent intramolecular nucleophilic attack of the phenoxide onto the alkyne π-system.

-

-

Workup: Pour into ice water. Extract with Et2O.[2]

-

Purification: The product is typically a 2-substituted-7-bromo-5-ethoxycarbonylbenzofuran.

Data Summary Table: Expected Outcomes

| Reaction Parameter | Protocol 1 (Chemoselective) | Protocol 2 (Benzofuran Synthesis) |

| Temperature | 25°C (Room Temp) | 80–100°C |

| Primary Product | 5-Alkynyl-3-bromo-4-hydroxybenzoate | 2-Substituted-7-bromo-benzofuran ester |

| Status of Bromine | Intact (Available for further coupling) | Intact (Available for further coupling) |

| Status of Phenol | Free (Unreacted) | Consumed (Cyclized) |

Protocol 3: Sequential Suzuki-Miyaura Coupling (Site-Selective)

Objective: To sequentially arylate the C5 (Iodo) and then C3 (Bromo) positions.

Workflow:

-

Step A (C5-Coupling): React substrate with Boronic Acid A (1.1 equiv), Pd(OAc)2/PPh3, Na2CO3, DME/H2O at 40°C . The lower temperature ensures only the Iodo group reacts.

-

Step B (C3-Coupling): Take the isolated product from Step A. React with Boronic Acid B (1.5 equiv), Pd(dppf)Cl2, K3PO4, Dioxane at 100°C . The harsher conditions and bidentate ligand facilitate the oxidative addition of the sterically hindered and stronger C–Br bond.

Part 3: Safety & Handling

-

Skin/Eye Irritant: As a halogenated phenol, the compound is an irritant. Wear nitrile gloves and safety goggles.

-

Light Sensitivity: Aryl iodides can degrade (liberate iodine) upon prolonged exposure to light. Store in amber vials at 4°C.

-

Waste Disposal: Heavy metal waste (Pd, Cu) must be segregated from general organic waste.

Part 4: References

-

BenchChem. "Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis."[1] BenchChem Application Notes. Accessed October 2025.[4][5] Link

-

Organic Chemistry Frontiers. "Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates." Royal Society of Chemistry, 2024. Link

-

National Institutes of Health (NIH). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PubMed Central, 2023. Link

-

ResearchGate. "Methods for the synthesis of benzofurans via iodocyclization." ResearchGate, 2017. Link

-

PubChem. "Ethyl 3-bromo-4-hydroxybenzoate Compound Summary."[5] National Library of Medicine. Link

Sources

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate as a building block for complex molecules

An In-Depth Guide to Ethyl 3-bromo-4-hydroxy-5-iodobenzoate: A Versatile Building Block for Sequential Cross-Coupling Reactions

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for molecular complexity and diversity is paramount. Polysubstituted aromatic rings are foundational scaffolds in the design of novel bioactive molecules and functional materials.[1][2][3] Ethyl 3-bromo-4-hydroxy-5-iodobenzoate emerges as a highly strategic building block due to the orthogonal reactivity of its halogen substituents. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond, enabling chemists to introduce a diversity of substituents at specific positions in a controlled, stepwise manner.[4][5]

This guide provides a comprehensive overview of the applications and detailed protocols for utilizing Ethyl 3-bromo-4-hydroxy-5-iodobenzoate as a precursor to complex molecular architectures. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for its effective and safe use.

| Property | Value | Source |

| IUPAC Name | ethyl 3-bromo-4-hydroxy-5-iodobenzoate | - |

| Molecular Formula | C₉H₈BrIO₃ | - |

| Molecular Weight | 402.97 g/mol | - |

| Appearance | Expected to be a solid at room temperature | - |

| Key Functional Groups | Ethyl Ester, Phenol, Aryl Bromide, Aryl Iodide | - |

| Hazard Statements | Causes skin irritation, May cause respiratory irritation. | [6][7] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P319, P332+P317, P501 | [6][7] |

Note: As this is a specialized reagent, comprehensive experimental data may not be publicly available. Properties are based on the molecular structure and data from analogous compounds. Researchers should always consult a supplier-specific Safety Data Sheet (SDS) before use.

The Core Principle: Exploiting Differential Reactivity in Cross-Coupling

The synthetic utility of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is rooted in the differential reactivity of its C-X bonds. In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition is generally: C-I > C-OTf > C-Br >> C-Cl .[5] This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond under mild conditions while the C-Br bond remains intact. A subsequent reaction, often under more forcing conditions (e.g., higher temperature, different ligand), can then be used to functionalize the C-Br bond.

This stepwise approach is a cornerstone of convergent synthesis, allowing for the rapid assembly of complex molecules from well-defined fragments.

Application & Protocol 1: Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[8][9] It is an ideal first step in a sequential coupling strategy due to the mild conditions typically required for aryl iodides.

Causality Behind Choices:

-

Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[9]

-

Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves two purposes: to deprotonate the terminal alkyne, making it nucleophilic, and to act as a scavenger for the HI generated during the reaction.[8]

-

Inert Atmosphere: Oxygen can induce the undesired homocoupling of terminal alkynes (Glaser coupling), which is also a copper-catalyzed process. Therefore, maintaining a rigorously inert atmosphere (N₂ or Ar) is critical for high yields of the cross-coupled product.[10]

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.) under a counterflow of argon or nitrogen.

-

Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) or a similar solvent (e.g., DMF, dioxane) to achieve a substrate concentration of approximately 0.1 M. Follow this with the addition of anhydrous, degassed triethylamine (3.0 equiv.).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe over 5 minutes.

-

Reaction Execution: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

-